Home > Products > Screening Compounds P125883 > MI-3 (Menin-MLL Inhibitor)
MI-3 (Menin-MLL Inhibitor) -

MI-3 (Menin-MLL Inhibitor)

Catalog Number: EVT-10907559
CAS Number:
Molecular Formula: C18H25N5S2
Molecular Weight: 375.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MI-3, known as Menin-MLL Inhibitor, is a small molecule compound that has gained attention in the field of cancer research, particularly for its potential therapeutic applications in treating leukemia and other malignancies associated with mixed-lineage leukemia (MLL) gene rearrangements. The compound functions by disrupting the interaction between Menin and MLL proteins, which is crucial for the transcriptional regulation of genes involved in cell proliferation and survival.

Source and Classification

MI-3 is classified as a small molecule inhibitor and is primarily derived from synthetic organic chemistry methods. The compound is designed to target specific protein-protein interactions, making it a valuable tool in targeted cancer therapy. Its development has been facilitated by advancements in medicinal chemistry and structural biology, allowing researchers to design molecules that can effectively inhibit critical interactions in cancer pathways.

Synthesis Analysis

Methods

The synthesis of MI-3 involves several key steps that utilize advanced organic synthesis techniques.

  1. Solid-State Synthesis: One approach includes solid-state synthesis methods that allow for the formation of the compound through controlled reactions in a solid medium. This method can enhance the purity and yield of the final product.
  2. Solution Phase Synthesis: Another common method involves solution-phase reactions where various reagents are mixed in a solvent to facilitate the chemical transformations necessary to form MI-3.

Technical Details

The technical details of MI-3 synthesis often include:

  • Reagents: Specific reagents are chosen based on their reactivity and ability to form desired functional groups.
  • Reaction Conditions: Temperature, time, and solvent choice are optimized to maximize yield and minimize by-products.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of MI-3 is characterized by its core scaffold that allows for interaction with Menin. The specific arrangement of functional groups on this scaffold is crucial for its binding affinity and selectivity.

Data

Key structural data may include:

  • Molecular Formula: The exact molecular formula provides insight into the composition of MI-3.
  • Molecular Weight: This is essential for understanding dosing and pharmacokinetics.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy are often used to elucidate the three-dimensional structure of MI-3.
Chemical Reactions Analysis

Reactions

MI-3 undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: This reaction type is common in forming carbon-nitrogen bonds crucial for building the compound's framework.
  • Coupling Reactions: These reactions help in connecting different molecular fragments to form the final structure.

Technical Details

The efficiency of these reactions can be influenced by factors such as:

  • Catalysts: The use of specific catalysts can enhance reaction rates and yields.
  • Reaction Environment: Conditions such as pH and temperature must be carefully controlled.
Mechanism of Action

Process

MI-3 exerts its effects by binding to Menin, thereby inhibiting its interaction with MLL fusion proteins. This disruption leads to altered gene expression profiles that can induce apoptosis in cancer cells dependent on MLL signaling pathways.

Data

Research indicates that MI-3 can effectively reduce cell proliferation in MLL-rearranged leukemia models, demonstrating its potential efficacy as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

MI-3 exhibits several notable physical properties:

  • Solubility: The solubility characteristics can affect its bioavailability.
  • Stability: Chemical stability under various conditions is critical for storage and application.

Chemical Properties

Chemical properties include:

  • Reactivity: Understanding how MI-3 reacts with biological targets helps predict its behavior in physiological conditions.
  • pKa Values: These values provide insight into the ionization state of the compound at different pH levels, influencing its pharmacokinetics.
Applications

Scientific Uses

MI-3 has significant applications in scientific research, particularly in:

  • Cancer Therapy Research: It serves as a lead compound for developing new therapies targeting MLL-rearranged leukemias.
  • Mechanistic Studies: Researchers utilize MI-3 to study the role of Menin in cellular processes and its implications in cancer biology.
Menin-MLL Interaction in Leukemogenesis: Molecular Basis and Therapeutic Targeting

Role of Menin as an Oncogenic Cofactor in Mixed Lineage Leukemia-Rearranged Leukemias

Menin, encoded by the Multiple Endocrine Neoplasia 1 (MEN1) gene, functions paradoxically as an oncogenic cofactor in leukemias driven by Mixed Lineage Leukemia (MLL) gene rearrangements, despite its tumor-suppressive role in endocrine tissues. Chromosomal translocations involving the Mixed Lineage Leukemia gene (located at 11q23) generate MLL fusion oncoproteins, which recruit menin to form a stable chromatin-bound complex essential for leukemic transformation [1] [9]. This interaction is preserved across all MLL fusion variants due to retention of the N-terminal 1400 amino acid fragment of Mixed Lineage Leukemia in fusion proteins, which contains the menin-binding motif [1] [2]. Genetic ablation studies demonstrate that menin is indispensable for the proliferation and survival of Mixed Lineage Leukemia-rearranged leukemic cells. Disruption of the menin-Mixed Lineage Leukemia interaction through mutagenesis abolishes the development of acute leukemia in murine models by reversing the differentiation block in transformed hematopoietic precursors [1] [9]. Furthermore, menin acts as a molecular scaffold facilitating the assembly of larger transcriptional complexes at target gene loci, thereby enabling aberrant self-renewal programs [5] [9].

Table 1: Leukemia Subtypes Dependent on Menin-Mixed Lineage Leukemia Interaction

Leukemia SubtypeGenetic AlterationDependency on MeninKey Functional Outcomes
Mixed Lineage Leukemia-Rearranged AML/ALLMLL fusions (e.g., AF9, AF4, ENL)EssentialSustains proliferation; blocks differentiation
Nucleophosmin 1-Mutated AMLNPM1c mutationsEssentialMaintains HOXA9/MEIS1 expression
Therapy-Related AMLPrior genotoxic exposureEmerging evidenceAssociated with poor prognosis

The oncogenic dependency extends beyond Mixed Lineage Leukemia-rearranged leukemias to include Nucleophosmin 1-mutated acute myeloid leukemia, where cytoplasmic mislocalization of Nucleophosmin 1 results in similar transcriptional dysregulation of Homeobox A9 (HOXA9) and Meis Homeobox 1 (MEIS1) genes. This shared pathogenic mechanism underscores menin's role as a universal oncogenic cofactor in acute leukemias characterized by Homeobox gene cluster overexpression [9].

Structural Determinants of Menin-Mixed Lineage Leukemia Fusion Protein Complex Formation

The molecular architecture of the menin-Mixed Lineage Leukemia interaction interface provides a blueprint for targeted inhibition. Structural studies reveal that menin contains a deep central pocket lined by evolutionarily conserved residues (Tyr276, Trp341, Phe238, Ser329, and Tyr323) that accommodate the α-helical Menin Binding Motif of Mixed Lineage Leukemia [5] [9]. High-resolution co-crystal structures (e.g., PDB: 6PKC) demonstrate that this pocket measures approximately 4,500 ų and features both hydrophobic subpockets and polar contact points critical for high-affinity binding. Small-molecule inhibitors like MI-3 exploit this interface by mimicking key interactions of the natural Mixed Lineage Leukemia peptide ligand [1] [5].

Table 2: Structural Features of Menin-Inhibitor Complexes

Structural FeatureBiological FunctionRole in MI-3 Binding
Hydrophobic Central CavityBinds MLL residues Phe9/Leu10Accommodates dimethyl-thiazoline group of MI-3
Tyr276Forms H-bond with MLL Asn5H-bonds with pyrimidine core
Phe238/Ser329/Tyr323Stabilizes MLL helix via van der Waals contactsEngages n-propyl substituent of MI-3
Trp341Anchors C-terminal end of MLL peptidePi-cation interaction with basic amine

The development of MI-3 (thienopyrimidine class inhibitor) emerged from structure-activity relationship optimization of early lead compounds. Introduction of a dimethyl-thiazoline group at the R2 position and an n-propyl chain at R1 yielded nanomolar affinity (IC₅₀ = 648 ± 25 nM; Kd = 201 nM) [1]. Isothermal titration calorimetry confirms 1:1 binding stoichiometry, while thermal shift assays demonstrate complete loss of binding to menin mutants (M278K/Y323K) that disrupt Mixed Lineage Leukemia recognition, validating target specificity [1] [5]. Competitive saturation transfer difference nuclear magnetic resonance experiments further establish that MI-3 displaces the Mixed Lineage Leukemia peptide from menin in a dose-dependent manner, providing mechanistic evidence for its mode of action [1].

Mechanistic Link Between Menin-Mixed Lineage Leukemia Interaction and Homeobox A9/Meis Homeobox 1 Transcriptional Activation

The menin-Mixed Lineage Leukemia complex functions as a master transcriptional regulator that drives leukemogenesis through epigenetic activation of proto-oncogenes, principally Homeobox A9 and Meis Homeobox 1. Chromatin immunoprecipitation analyses demonstrate co-localization of menin, Mixed Lineage Leukemia fusion proteins, and histone-modifying complexes at the Homeobox A locus [1] [3] [5]. This recruitment facilitates histone H3 lysine 79 methylation (via Disruptor of Telomeric Silencing 1 Like) and histone H3 lysine 4 methylation, establishing a transcriptionally permissive chromatin state [3] [5]. Small-molecule inhibition with MI-3 disrupts this regulatory axis through three sequential mechanisms:

  • Complex Disassembly: MI-3 displaces menin from Mixed Lineage Leukemia fusion proteins in cellular environments, as evidenced by abolished co-immunoprecipitation of menin-MLL-AF9 complexes in HEK293 cells treated with MI-3 [1]. Glycerol gradient ultracentrifugation confirms dissolution of high-molecular-weight nuclear complexes containing menin following inhibitor exposure [5].

  • Chromatin Eviction: Treatment with menin-Mixed Lineage Leukemia inhibitors reduces chromatin occupancy of both menin and Mixed Lineage Leukemia fusion proteins at Homeobox A9 regulatory regions. Chromatin immunoprecipitation-quantitative polymerase chain reaction assays show >70% reduction in menin and MLL-AF9 binding at the Homeobox A9 promoter in inhibitor-treated cells [5]. This is accompanied by decreased histone H3 lysine 79 and H3 lysine 4 methylation marks, indicative of transcriptional shutdown [3] [5].

  • Transcriptional Reprogramming: RNA-sequencing analyses reveal that MI-3 and analogous compounds (e.g., MI-2-2) induce profound downregulation of the Mixed Lineage Leukemia transcriptional signature. Homeobox A9 and Meis Homeobox 1 expression decrease by >80% within 72 hours of treatment, along with suppression of downstream targets (Homeobox A10, Homeobox A5, Homeobox A11, Cyclin-Dependent Kinase 6, Eyes Absent Homolog 1) [2] [3] [5]. Concomitant upregulation of myeloid differentiation genes (CD14, Myeloid Nuclear Differentiation Antigen) drives phenotypic maturation of leukemic blasts, evidenced by increased CD11b expression and morphological differentiation [1] [5].

Table 3: Transcriptional and Epigenetic Changes Following Menin-Mixed Lineage Leukemia Inhibition

Molecular EventExperimental MeasurementChange with MI-3 TreatmentFunctional Consequence
Menin/Mixed Lineage Leukemia chromatin occupancyChromatin Immunoprecipitation-qPCR at Homeobox A9>70% reductionDissolution of oncogenic enhanceosome
H3K79me3/H3K4me3 levelsHistone modification ChIP-seq60-80% decreaseChromatin condensation
Homeobox A9/Meis Homeobox 1 expressionRNA-sequencing/qRT-PCR>80% downregulationLoss of self-renewal programming
Myeloid differentiation genesGene set enrichment analysisSignificant upregulationTerminal differentiation of blasts

This mechanistic cascade ultimately triggers cell cycle arrest, apoptosis, and terminal differentiation specifically in Mixed Lineage Leukemia-rearranged leukemic cells, while sparing those transformed by Homeobox A9/ Meis Homeobox 1 or E2A-HLF oncogenes [1] [2]. The exquisite dependency of Mixed Lineage Leukemia leukemias on sustained menin-mediated transcription establishes this interaction as a compelling therapeutic target.

Properties

Product Name

MI-3 (Menin-MLL Inhibitor)

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine

Molecular Formula

C18H25N5S2

Molecular Weight

375.6 g/mol

InChI

InChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3

InChI Key

FUGQNAUKABUDQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.